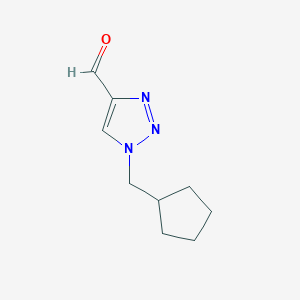![molecular formula C22H22N4O2S B6499679 2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile CAS No. 840510-32-9](/img/structure/B6499679.png)
2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile (hereafter referred to as 2-BSQ) is a synthetic molecule that has been extensively studied for its potential use in a variety of scientific research applications. 2-BSQ is a type of quinoxaline derivative, a class of compounds that are known for their unique chemical structures and diverse biological activities. The synthesis of 2-BSQ has been well-characterized, and its mechanism of action and biochemical and physiological effects have been studied in detail. In We will also discuss potential future directions for research involving 2-BSQ.
科学研究应用
2-BSQ has been studied for its potential use in a variety of scientific research applications. For example, it has been used as a model compound in studies of the structure and function of quinoxaline derivatives. In addition, 2-BSQ has been used as a probe for understanding the role of quinoxaline derivatives in the regulation of gene expression. It has also been used to study the effects of quinoxaline derivatives on the structure and function of proteins. Finally, 2-BSQ has been studied for its potential use as an anti-cancer agent.
作用机制
The mechanism of action of 2-BSQ is not yet fully understood. However, it is believed that the molecule binds to certain proteins in the cell, which can lead to changes in gene expression and the regulation of various biochemical pathways. Specifically, 2-BSQ has been shown to interact with certain proteins involved in the regulation of cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
2-BSQ has been studied for its potential use as an anti-cancer agent. In animal studies, 2-BSQ has been shown to inhibit the growth of certain types of cancer cells, including lung, breast, and colon cancer cells. In addition, 2-BSQ has been shown to inhibit the growth of tumor cells in vitro. Furthermore, 2-BSQ has been shown to induce apoptosis in certain types of cancer cells, suggesting that it may be useful in the treatment of cancer.
实验室实验的优点和局限性
2-BSQ has several advantages for laboratory experiments. For example, the synthesis of 2-BSQ is relatively straightforward and can be completed in a relatively short amount of time. In addition, 2-BSQ is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the effects of 2-BSQ on various biochemical pathways have been well-characterized, making it a useful tool for studying the regulation of gene expression and other biochemical processes.
However, there are also some limitations to the use of 2-BSQ in laboratory experiments. For example, the effects of 2-BSQ on certain types of cancer cells have not yet been fully characterized. In addition, 2-BSQ has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
Given the potential of 2-BSQ in scientific research applications, there are a number of potential future directions for research involving this molecule. For example, further research is needed to better understand the mechanism of action of 2-BSQ and to characterize its effects on various types of cancer cells. In addition, further studies are needed to evaluate the safety and efficacy of 2-BSQ in humans. Finally, additional research is needed to explore the potential of 2-BSQ in other scientific research applications, such as the regulation of gene expression and the study of protein structure and function.
合成方法
2-BSQ is synthesized through a multi-step process that begins with the reaction of 2-aminobenzenesulfonyl chloride and 3-methylpiperidin-1-yl quinoxaline in the presence of a base. This reaction produces the desired 2-BSQ product, as well as byproducts such as water and hydrochloric acid. The reaction is typically conducted in a solvent such as acetonitrile and can be carried out at temperatures ranging from 0°C to 100°C. The reaction is typically complete within 1-2 hours, and the resulting product can be isolated and purified through a series of chromatography and crystallization techniques.
属性
IUPAC Name |
2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-16-8-7-13-26(15-16)22-21(24-18-11-5-6-12-19(18)25-22)20(14-23)29(27,28)17-9-3-2-4-10-17/h2-6,9-12,16,20H,7-8,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWHUAIJESDEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)
![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)
![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)

![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B6499654.png)


![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B6499688.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6499691.png)
